4-[(Sulfosulfanyl)methyl]benzoic acid
Description
4-[(Sulfosulfanyl)methyl]benzoic acid is a benzoic acid derivative featuring a sulfosulfanylmethyl (-CH₂-S-SO₃H) substituent at the para position of the aromatic ring. This compound combines a carboxylic acid group with a sulfosulfanyl moiety, which includes sulfur in mixed oxidation states (disulfide and sulfonic acid).
Properties
CAS No. |
112241-22-2 |
|---|---|
Molecular Formula |
C8H8O5S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-(sulfosulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C8H8O5S2/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
InChI Key |
UWBJUWYIDHDZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSS(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylbenzoic acid with sulfur compounds under specific conditions to introduce the sulfosulfanyl group .
Industrial Production Methods
Industrial production methods for 4-[(Sulfosulfanyl)methyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Sulfosulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-[(Sulfosulfanyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Sulfosulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfosulfanyl group can participate in redox reactions, influencing cellular processes. The carboxylic acid group can interact with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular parameters of 4-[(Sulfosulfanyl)methyl]benzoic acid with analogous compounds:
Notes:
- The sulfosulfanyl group introduces dual sulfur functionality (disulfide and sulfonic acid), distinguishing it from simpler sulfonyl or sulfonamide derivatives.
- Methylsulfonyl derivatives (e.g., 4-(Methylsulfonyl)benzoic acid) exhibit lower molecular weights and higher polarity due to the -SO₂CH₃ group .
- Sulfamoyl derivatives (e.g., 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid) incorporate aromatic amines, enhancing hydrogen-bonding capacity and biological target interactions .
Physicochemical Properties
- Solubility: Sulfosulfanyl derivatives are expected to exhibit high water solubility due to the sulfonic acid group (-SO₃H), similar to 4-(Methylsulfonyl)benzoic acid, which is soluble in polar solvents like methanol and DMSO . Sulfamoyl derivatives (e.g., 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid) show moderate solubility in chloroform and methanol .
- Acidity :
Spectroscopic Characterization
- UV-Vis Spectroscopy :
- NMR and Mass Spectrometry :
- Methylsulfonyl groups produce distinct singlet peaks near δ 3.0 ppm in ¹H NMR, while sulfonamide NH protons resonate near δ 10–12 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
